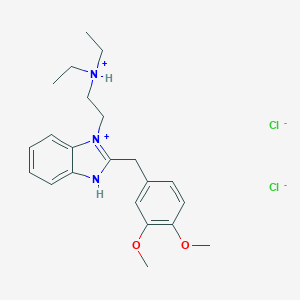

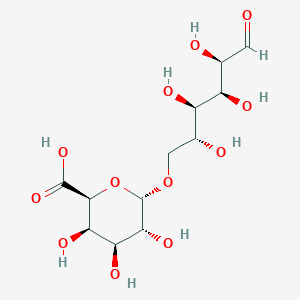

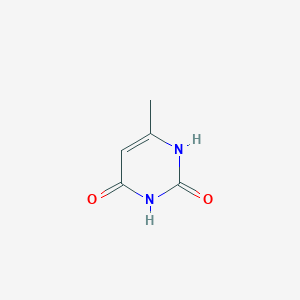

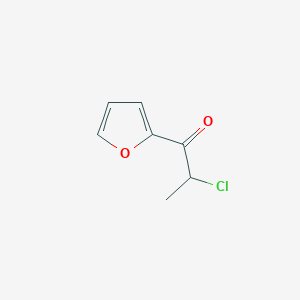

![molecular formula C16H23NO5 B020066 T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate CAS No. 78266-81-6](/img/structure/B20066.png)

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate

Overview

Description

Synthesis Analysis

- Enantioselective synthesis methods for related compounds, such as benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, have been explored. A key step in this synthesis involves iodolactamization, indicating complex multi-step processes in the creation of similar compounds (Campbell et al., 2009).

- Other methods for synthesizing N-benzyloxycarbonyl hydroxy amino acid t-butyl esters have been described, utilizing the aceto-acetyl group as a protecting group for the hydroxyl group of hydroxy amino acids (Kinoshita, Ishikawa, & Kotake, 1979).

Molecular Structure Analysis

- The molecular structure of similar compounds like benzyl tert-butoxycarbonyl-α-amino-isobutyrate has been determined, showing specific conformational properties such as the alpha-helical conformation (Leduc, Mashuta, & Spatola, 2001).

Chemical Reactions and Properties

- Chemical reactions involving the synthesis of similar compounds often include multi-step processes with specific reagent use and reaction conditions, as seen in the creation of related benzyl alcohols and amines containing a functionalized t-butyl moiety (Shetty & Moffett, 2006).

Physical Properties Analysis

- The physical properties, including solubility, melting points, and crystal structure, can be inferred from similar compounds. For instance, the crystal structure of benzyl tert-butoxycarbonyl-α-amino-isobutyrate, which shares structural similarities, shows no intramolecular hydrogen bonding (Leduc, Mashuta, & Spatola, 2001).

Chemical Properties Analysis

- Chemical properties such as reactivity and stability can be deduced from studies on related compounds. For example, the thermal decomposition of N,O-Diacyl-N-t-butylhydroxylamines, which have structural similarities, indicates specific pathways of oxidation (Uchida, Kobayashi, & Kozuka, 1981).

Scientific Research Applications

Enantioselective Synthesis in Drug Development : T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate is used in the enantioselective synthesis of key intermediates for potent antagonists. For example, Campbell et al. (2009) describe the enantioselective synthesis of a compound using iodolactamization, which is an essential intermediate for CCR2 antagonists, indicating its role in drug development (Campbell et al., 2009).

Chemical Synthesis of Hydroxy Amino Acids : Kinoshita et al. (1979) developed a preparative method for N-benzyloxycarbonyl hydroxy amino acid t-butyl esters, utilizing the aceto-acetyl group as a protecting group. This highlights its use in the synthesis of hydroxy amino acids, which are important in various biochemical applications (Kinoshita et al., 1979).

Studies in Metabolism : Cederbaum and Cohen (1980) investigated the oxidative demethylation of tertiary butyl alcohol by rat liver microsomes. Their research provides insights into the metabolic pathways and potential toxicological impacts of compounds like T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate (Cederbaum & Cohen, 1980).

Synthesis of Complex Compounds : Kinoshita and Awamura (1978) synthesized a model twelve-membered ring compound related to pyridomycin using 4-(Benzyloxycarbonylamino)butyric acid, showing its application in the synthesis of complex molecular structures (Kinoshita & Awamura, 1978).

Development of Biocompatible Polymers : Tsai, Wang, and Darensbourg (2016) demonstrated the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from an epoxide derivative of (S)-3,4-DHBA and CO2, indicating its potential in creating environmentally benign, degradable polycarbonates for various applications, including drug delivery (Tsai et al., 2016).

properties

IUPAC Name |

tert-butyl (2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,13,18H,9-11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRLWSYREBUSNL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445200 | |

| Record name | AG-H-14083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-hydroxybutyrate | |

CAS RN |

78266-81-6 | |

| Record name | AG-H-14083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

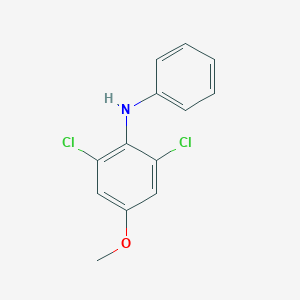

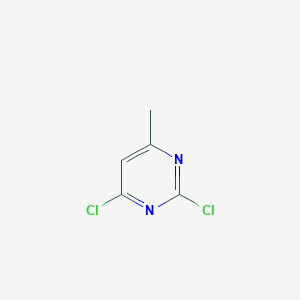

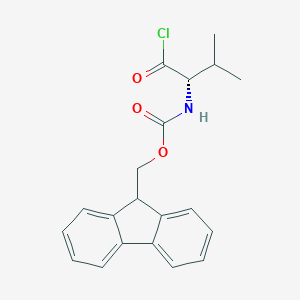

![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)